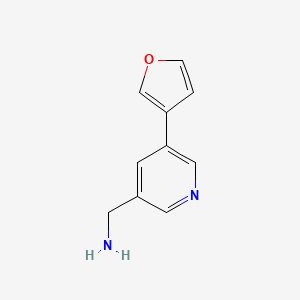(5-(Furan-3-yl)pyridin-3-yl)methanamine
CAS No.: 1346687-22-6
Cat. No.: VC3004469
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1346687-22-6 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.2 g/mol |
| IUPAC Name | [5-(furan-3-yl)pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C10H10N2O/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4,11H2 |
| Standard InChI Key | NMRNPOLCWSRQFU-UHFFFAOYSA-N |
| SMILES | C1=COC=C1C2=CN=CC(=C2)CN |
| Canonical SMILES | C1=COC=C1C2=CN=CC(=C2)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
(5-(Furan-3-yl)pyridin-3-yl)methanamine consists of a furan ring attached at the 3-position to the 5-position of a pyridine ring, with a methanamine (-CH₂NH₂) group at the 3-position of the pyridine ring. This structural arrangement creates a molecule with multiple sites for potential interactions with biological targets through hydrogen bonding, π-stacking, and other non-covalent interactions .
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physicochemical properties that influence its behavior in biological systems and chemical reactions. Its key properties are summarized in Table 1.
Table 1: Physicochemical Properties of (5-(Furan-3-yl)pyridin-3-yl)methanamine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.199 g/mol | |
| CAS Number | 1346687-22-6 | |
| Exact Mass | 174.079 | |
| LogP (calculated) | Not available | - |
| Topological Polar Surface Area | Not available | - |
The presence of the primary amine group (-NH₂) confers basic properties to the molecule, while the furan and pyridine rings contribute to its aromatic character and potential for π-π interactions with biological targets. These structural features make it an interesting scaffold for medicinal chemistry applications .
Synthesis Methods
Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling reactions represent a common approach for the synthesis of compounds containing linked aromatic heterocycles. For related compounds, this reaction typically involves coupling between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst .
A general synthetic route for similar compounds involves:
-
Suzuki cross-coupling reaction between a halogenated pyridine and a furan-boronic acid derivative
-
Functional group interconversion to introduce the amine group, often through reductive amination of an aldehyde intermediate
Reductive Amination
Compounds with similar structural features have been synthesized through reductive amination reactions. For instance, related compounds were prepared through the condensation of furan-containing aldehydes with primary amines, followed by reduction using sodium cyanoborohydride (NaBH₃CN) or similar reducing agents . This approach could potentially be adapted for the synthesis of (5-(Furan-3-yl)pyridin-3-yl)methanamine.
Analytical Characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used analytical techniques for the identification and purity assessment of heterocyclic compounds like (5-(Furan-3-yl)pyridin-3-yl)methanamine. These techniques can provide valuable information about the compound's retention time, mass spectrum, and purity profile .
Structure-Activity Relationships
Structural Features Affecting Activity
Several structural features of (5-(Furan-3-yl)pyridin-3-yl)methanamine may contribute to its potential biological activity:
The subtle structural differences between these compounds can significantly affect their biological properties, including binding affinity, selectivity, and pharmacokinetic characteristics .
Chemical Reactions and Reactivity
Functional Group Reactivity
The presence of multiple functional groups in (5-(Furan-3-yl)pyridin-3-yl)methanamine allows for diverse chemical transformations:
-
The primary amine group can undergo various reactions, including:
-
Acylation to form amides
-
Alkylation to form secondary or tertiary amines
-
Reductive amination with aldehydes or ketones
-
Formation of urea derivatives through reaction with isocyanates
-
-
The furan ring exhibits characteristic reactions of aromatic heterocycles, including:
-
Electrophilic aromatic substitution (though less reactive than benzene)
-
Ring-opening reactions under acidic conditions
-
Diels-Alder reactions as a diene component
-
-
The pyridine ring can participate in:
-
Nucleophilic aromatic substitution reactions
-
Metal-catalyzed cross-coupling reactions
-
N-oxidation to form pyridine N-oxides
-
Stability Considerations
The furan ring in (5-(Furan-3-yl)pyridin-3-yl)methanamine may exhibit sensitivity to strong acidic conditions due to potential ring-opening reactions. This consideration is important for both synthesis planning and formulation of potential pharmaceutical products containing this scaffold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume